Superior Leaving Group Ability Quantified by Hammett Substituent Constants
The exceptional reactivity of methoxymethyl trifluoromethanesulfonate originates from the powerful electron-withdrawing nature of its triflate group. This property is directly quantified by the Hammett σp constant. The triflate group exhibits a σp value of +0.47, which is significantly higher than that of the commonly used mesylate (+0.33) and tosylate (+0.29) groups [1]. This higher constant indicates a stronger -I (inductive) effect, leading to greater stabilization of the departing anion and thus a superior leaving group.
| Evidence Dimension | Hammett Substituent Constant (σp) |
|---|---|
| Target Compound Data | +0.47 |
| Comparator Or Baseline | Mesylate: +0.33; Tosylate: +0.29 |
| Quantified Difference | Δ = +0.14 over tosylate; Δ = +0.18 over mesylate |
| Conditions | Determined by titration of substituted benzoic acids |
Why This Matters
This quantified electron-withdrawing power directly correlates with a leaving group's ability, making MOM triflate the essential choice when a reaction requires a more powerful electrophile than tosylate or mesylate can provide.
- [1] Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. Mendeley Data. View Source
